molecular formula C11H9N3OS B12854455 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide

2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide

Cat. No.: B12854455
M. Wt: 231.28 g/mol
InChI Key: LTSGGROFFOTVFU-UHFFFAOYSA-N
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Description

2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide: is a chemical compound that belongs to the class of cyanoacetamides It features a benzothiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide typically involves the reaction of 5-methyl-1,3-benzothiazol-2-amine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of methyl cyanoacetate as a reactant, which is treated with the amine in a solvent-free environment at room temperature . Another method involves stirring the reactants at elevated temperatures, such as 70°C, for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are often employed to minimize environmental impact.

Scientific Research Applications

Chemistry: In chemistry, 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors .

Medicine: In medicinal chemistry, derivatives of this compound have shown promise as potential therapeutic agents. They have been explored for their antimicrobial, anticancer, and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .

Comparison with Similar Compounds

Uniqueness: 2-Cyano-N-(5-methyl-1,3-benzothiazol-2-yl) acetamide is unique due to the presence of the methyl group on the benzothiazole ring, which can influence its reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

2-cyano-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C11H9N3OS/c1-7-2-3-9-8(6-7)13-11(16-9)14-10(15)4-5-12/h2-3,6H,4H2,1H3,(H,13,14,15)

InChI Key

LTSGGROFFOTVFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)CC#N

Origin of Product

United States

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